Pentaethylbenzene Pentaethylbenzene
Brand Name: Vulcanchem
CAS No.: 605-01-6
VCID: VC18509262
InChI: InChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3
SMILES:
Molecular Formula: C16H26
Molecular Weight: 218.38 g/mol

Pentaethylbenzene

CAS No.: 605-01-6

Cat. No.: VC18509262

Molecular Formula: C16H26

Molecular Weight: 218.38 g/mol

* For research use only. Not for human or veterinary use.

Pentaethylbenzene - 605-01-6

Specification

CAS No. 605-01-6
Molecular Formula C16H26
Molecular Weight 218.38 g/mol
IUPAC Name 1,2,3,4,5-pentaethylbenzene
Standard InChI InChI=1S/C16H26/c1-6-12-11-13(7-2)15(9-4)16(10-5)14(12)8-3/h11H,6-10H2,1-5H3
Standard InChI Key JREJWHNDQOGSQT-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C(=C1CC)CC)CC)CC

Introduction

Molecular Architecture and Physical Properties

Structural Characteristics

Pentamethylbenzene (C₁₁H₁₆) features a benzene core substituted with five methyl groups at positions 1,2,3,4,5. This arrangement creates significant steric hindrance while maintaining aromaticity through delocalized π-electrons. X-ray crystallography confirms a planar hexagonal ring with methyl substituents adopting staggered conformations to minimize van der Waals repulsions .

Thermodynamic Parameters

The compound exhibits distinct phase transition characteristics:

PropertyValueMeasurement Conditions
Melting Point49-51°CLit. standard
Boiling Point231°CLit. standard
Density0.917 g/mL25°C
Refractive Index1.527020°C
Flash Point196°F (91.1°C)Closed cup
Water Solubility15.52 mg/LAmbient temperature

Data compiled from multiple studies demonstrates remarkable consistency in these physical parameters across experimental conditions .

Synthetic Methodologies

Friedel-Crafts Alkylation

The primary industrial synthesis involves Friedel-Crafts methylation of xylene derivatives. Aluminum chloride catalyzes the reaction at 80-120°C, yielding a mixture where pentamethylbenzene constitutes 12-18% of products alongside durene (1,2,4,5-tetramethylbenzene) . Recent optimization efforts have increased selectivity through:

  • Controlled stoichiometry of methyl chloride

  • Gradient temperature programming

  • Modified zeolite catalysts reducing isomer formation

Carbocation Scavenging Applications

The electron-rich aromatic system efficiently stabilizes carbocations through charge-transfer complexes. This property enables its use as:

  • Chain transfer agent in cationic polymerizations

  • Termination inhibitor in hydrocarbon cracking processes

  • Stabilizer for reactive intermediates in photochemical reactions

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

Despite steric constraints, pentamethylbenzene undergoes nitration 40% faster than toluene due to enhanced ring activation. The reaction mechanism proceeds through:

  • Electrophile Generation: HNO₃/H₂SO₄ generates NO₂⁺

  • Wheland Intermediate Formation: Rate-determining step

  • Deprotonation: Regaining aromaticity

Kinetic studies reveal predominant para-substitution in mono-nitration products, though polysubstitution becomes significant at elevated temperatures .

Side-Chain Modification

Oxidative functionalization of methyl groups produces valuable derivatives:

Reaction TypeReagentProductYield
Benzylic OxidationKMnO₄/H⁺Pentamethylphenol68-72%
Free Radical HalogenationCl₂/hvChloromethyl derivatives55-60%
Catalytic DehydrogenationPd/CPentamethylstyrene82%

These transformations enable access to complex architectures for pharmaceutical intermediates .

Spectroscopic Characterization

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, 400 MHz):

  • δ 2.28 (s, 15H, CH₃)

  • δ 6.95 (s, 1H, aromatic)

The singlet aromatic proton confirms equivalent environments due to rapid ring flipping at room temperature .

Vibrational Spectroscopy

FT-IR analysis identifies key bands:

  • 3030 cm⁻¹ (C-H aromatic stretch)

  • 2915 cm⁻¹ (C-H methyl asymmetric)

  • 1600 cm⁻¹ (Ring C=C stretching)

  • 1450 cm⁻¹ (Methyl deformation)

DFT calculations show excellent agreement with experimental spectra, validating computational models .

Computational Insights

Density Functional Theory (DFT) Analysis

B3LYP/6-311++G(d,p) level calculations reveal:

  • HOMO-LUMO gap: 5.23 eV, indicating high kinetic stability

  • Natural Bond Orbital (NBO) charges:

    • Carbon (aromatic): -0.142 e

    • Methyl hydrogens: +0.078 e

  • Molecular Electrostatic Potential (MEP) shows nucleophilic regions concentrated at ring edges

Thermodynamic Parameters

Gibbs free energy calculations predict spontaneous reactions with:

  • ΔG° = -34.7 kJ/mol for nitration

  • ΔG° = -28.9 kJ/mol for sulfonation

These values guide reaction design under various conditions .

Industrial Applications

Polymer Chemistry

  • Chain transfer agent in polyolefin production

  • Modifier for polystyrene impact resistance

  • Crosslinking promoter in elastomer vulcanization

Pharmaceutical Intermediates

Derivatives serve as precursors for:

  • Non-steroidal anti-inflammatory drugs

  • Antiviral nucleoside analogs

  • Dopamine receptor modulators

Regulatory Status

  • EPA TSCA Inventory: Listed for commercial use

  • REACH Registered: Full dossier submitted 2024

  • Transport Classification: UN 3082, Class 9

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